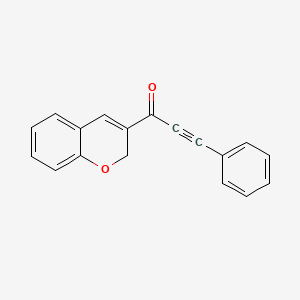![molecular formula C20H34Se B14397899 [(Tetradecan-2-yl)selanyl]benzene CAS No. 89357-91-5](/img/structure/B14397899.png)
[(Tetradecan-2-yl)selanyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(Tetradecan-2-yl)selanyl]benzene typically involves the reaction of a benzene derivative with a tetradecan-2-ylselanyl reagent. One common method is the Friedel-Crafts alkylation, where the benzene ring undergoes electrophilic substitution with the tetradecan-2-ylselanyl group in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
[(Tetradecan-2-yl)selanyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form benzoic acids.
Reduction: Reduction reactions can convert the selenide group to a selenol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions is commonly used for oxidation reactions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) can be used for reduction reactions.
Substitution: Reagents such as bromine (Br₂) or N-bromosuccinimide (NBS) are used for bromination reactions.
Major Products Formed
Oxidation: Benzoic acids and other oxidized derivatives.
Reduction: Selenols and other reduced forms.
Substitution: Brominated benzene derivatives and other substituted products.
Aplicaciones Científicas De Investigación
[(Tetradecan-2-yl)selanyl]benzene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoselenium compounds.
Biology: Studied for its potential antioxidant properties and its role in biological systems.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of [(Tetradecan-2-yl)selanyl]benzene involves its interaction with molecular targets and pathways. The selenide group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and interact with biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
[(Tetradecan-2-yl)thio]benzene: Similar structure with a sulfur atom instead of selenium.
[(Tetradecan-2-yl)oxy]benzene: Similar structure with an oxygen atom instead of selenium.
[(Tetradecan-2-yl)amino]benzene: Similar structure with a nitrogen atom instead of selenium.
Uniqueness
[(Tetradecan-2-yl)selanyl]benzene is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties. Selenium-containing compounds often exhibit enhanced reactivity and biological activity compared to their sulfur, oxygen, or nitrogen analogs.
Propiedades
Número CAS |
89357-91-5 |
|---|---|
Fórmula molecular |
C20H34Se |
Peso molecular |
353.5 g/mol |
Nombre IUPAC |
tetradecan-2-ylselanylbenzene |
InChI |
InChI=1S/C20H34Se/c1-3-4-5-6-7-8-9-10-11-13-16-19(2)21-20-17-14-12-15-18-20/h12,14-15,17-19H,3-11,13,16H2,1-2H3 |
Clave InChI |
WOMVQNKAWQUKGR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC(C)[Se]C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



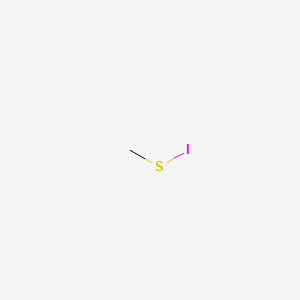
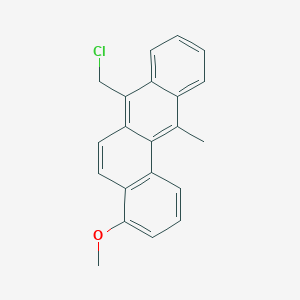
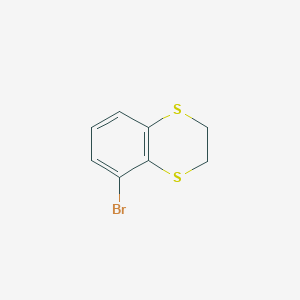
![4,6-Dichloro-2-[4-(1H-pyrrol-1-yl)phenyl]pyrimidine](/img/structure/B14397845.png)
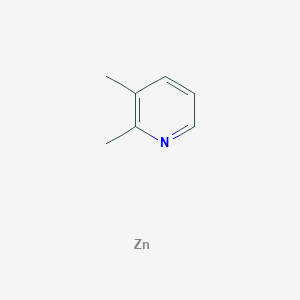
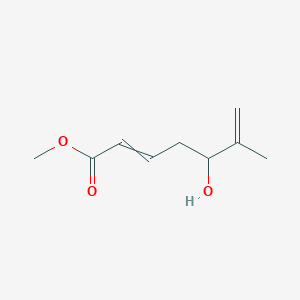
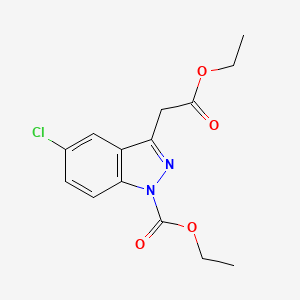


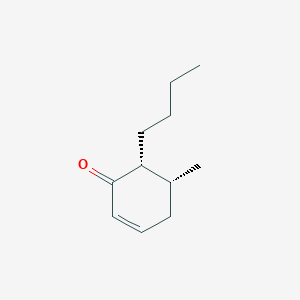
![Propan-2-yl {3-bromo-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate](/img/structure/B14397891.png)
